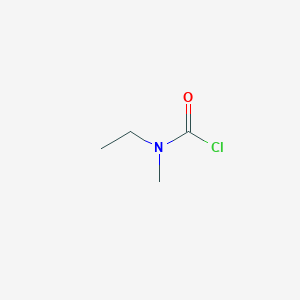

N-Ethyl-N-methylcarbamoyl chloride

Description

Properties

IUPAC Name |

N-ethyl-N-methylcarbamoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-3-6(2)4(5)7/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZVYDRLPXWFRIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60459696 | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42252-34-6 | |

| Record name | N-Ethyl-N-methylcarbamic chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42252-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Ethyl-N-methylcarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60459696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic chloride, N-ethyl-N-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Properties, Synthesis, and Applications

Abstract

N-Ethyl-N-methylcarbamoyl chloride (CAS No. 42252-34-6) is a highly reactive and versatile chemical intermediate of significant interest to researchers and professionals in organic synthesis and drug development.[1] Its primary utility lies in its function as a potent acylating agent, enabling the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety into a wide array of molecular scaffolds.[1] This guide provides a comprehensive technical overview of its core chemical properties, established synthetic methodologies, mechanistic insights into its reactivity, and critical applications, with a particular focus on its pivotal role in the synthesis of pharmaceuticals like Rivastigmine.[2] Furthermore, detailed experimental protocols and safety considerations are presented to ensure its effective and safe utilization in a laboratory setting.

Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid under standard conditions.[2][3] Its identity is defined by a unique set of identifiers and physical properties that are crucial for its handling, application, and characterization.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [4][5] |

| CAS Number | 42252-34-6 | [3][4] |

| Molecular Formula | C4H8ClNO | [2][4] |

| Molecular Weight | 121.56 g/mol | [4][5] |

| Appearance | Colorless to Pale Yellow Liquid/Oil | [2][3][6] |

| Boiling Point | 165.1 °C @ 760 mmHg; 89 °C @ 40 mmHg | [2][3][7] |

| Density | ~1.101 g/cm³ | [2] |

| Flash Point | 53.7 °C | [2] |

| Refractive Index | 1.441 - 1.454 | [2][3][8] |

| SMILES | CCN(C)C(=O)Cl | [4] |

| InChIKey | XZVYDRLPXWFRIS-UHFFFAOYSA-N | [3][4][5] |

The compound is noted to be hygroscopic and moisture-sensitive, a critical consideration for its storage and handling to prevent hydrolysis.[3][6]

Synthesis and Manufacturing Insights

The industrial and laboratory-scale synthesis of this compound is strategically designed to avoid the direct use of highly hazardous phosgene gas.[9] A prevalent and safer method involves the in situ generation of the phosgene equivalent from triphosgene (bis(trichloromethyl) carbonate).[8][9]

The reaction involves the slow, controlled addition of N-ethylmethylamine to a suspension of triphosgene and an inorganic base, such as sodium bicarbonate, in a suitable halogenated organic solvent like dichloromethane.[3][8][9] The base is crucial for neutralizing the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. This process is highly efficient, often achieving yields greater than 98%.[3][9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the high electrophilicity of its carbonyl carbon, which is bonded to both a good leaving group (chloride) and an electron-donating nitrogen atom. This structure makes it a prime substrate for nucleophilic acyl substitution reactions.[1][10]

The mechanism of action involves the attack of a nucleophile (such as an alcohol, amine, or thiol) on the carbonyl carbon.[1][10] This forms a transient tetrahedral intermediate, which then collapses, expelling the chloride ion to yield the final carbamate, urea, or thiocarbamate product, along with hydrochloric acid.[10]

Due to its reactivity, the compound is susceptible to hydrolysis in the presence of water, which would yield N-ethyl-N-methylcarbamic acid and hydrochloric acid.[1][6] Therefore, all reactions must be conducted under anhydrous conditions to prevent decomposition and ensure high product yields.[6]

Applications in Research and Drug Development

This compound is a key building block in medicinal chemistry and the broader chemical industry.[1] Its most prominent application is as a critical intermediate in the multi-step synthesis of Rivastigmine .[2][3][7] Rivastigmine is a cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[2] The synthesis requires high-purity intermediates like this compound to ensure the efficacy and safety of the final active pharmaceutical ingredient (API).[2]

Beyond Rivastigmine, its versatile reactivity allows it to be used in the synthesis of a wide range of other complex molecules and potential drug candidates, particularly in the formation of carbamate and urea linkages which are common motifs in biologically active compounds.[1][2]

Experimental Protocol: Synthesis of an Aryl Carbamate

This protocol provides a representative, self-validating methodology for the synthesis of a carbamate from a phenolic nucleophile, based on procedures used for Rivastigmine synthesis.[10][11]

Objective: To synthesize an O-aryl N-ethyl-N-methylcarbamate via acylation of a phenol.

Materials:

-

(S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.)

-

This compound (1.2-1.5 equiv.)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) or another suitable base (e.g., potassium carbonate).

-

Anhydrous acetonitrile or Tetrahydrofuran (THF) as solvent.

-

Standard glassware for anhydrous reactions (e.g., oven-dried, N₂ atmosphere).

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, suspend the phenolic substrate (1.0 equiv.) in anhydrous acetonitrile.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Carefully add sodium hydride (1.2 equiv.) portion-wise to the stirred suspension. Causality: The base deprotonates the phenol to form the more nucleophilic phenoxide ion, which is essential for an efficient reaction with the carbamoyl chloride.

-

Acylation: After stirring for 30 minutes at 0 °C to ensure complete phenoxide formation, add this compound (1.2-1.5 equiv.) dropwise via syringe, maintaining the temperature at 0 °C.

-

Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Self-Validation: The reaction progress should be monitored by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting phenol is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C to neutralize any remaining base.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. The crude product can be further purified by flash column chromatography on silica gel if necessary.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with stringent safety precautions.[12][13]

-

Hazards: The compound is corrosive and causes severe skin burns and eye damage.[13] It may be corrosive to metals, is harmful if swallowed, and is suspected of causing cancer.[10][12][13]

-

Handling: All work must be conducted in a well-ventilated chemical fume hood.[12] Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[13] Avoid contact with skin, eyes, and clothing.[13]

-

Storage: Due to its moisture sensitivity, it must be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen blanket).[13] Recommended storage is in a cool, dry, and refrigerated environment (2°C - 8°C).[3]

Conclusion

This compound is a cornerstone reagent for synthetic chemists, offering a reliable and efficient method for installing the N-ethyl-N-methylcarbamoyl group. Its well-understood reactivity, centered on nucleophilic acyl substitution, has been leveraged significantly in the pharmaceutical industry, most notably in the production of Rivastigmine. A thorough understanding of its chemical properties, synthetic routes, and stringent handling requirements is paramount for its safe and successful application in the advancement of chemical research and drug development.

References

-

This compound | C4H8ClNO | CID 11240471. PubChem - NIH. [Link]

-

Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. ResearchGate. [Link]

-

This compound. ChemBK. [Link]

-

Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Blonity. [Link]

-

ethyl(methyl)carbamoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. [Link]

-

This compound. LookChem. [Link]

-

The Science Behind this compound: Synthesis and Reactivity. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Novel process - WO2007080430A1.

-

Method for the synthesis of N-alkyl-O-alkyl carbamates. RSC Advances (RSC Publishing). [Link]

-

Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

N-Ethyl-N-Methyl Carbamoyl Chloride | Intermediate of Rivastigmine. Molkem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 4. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ethyl(methyl)carbamoyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. nbinno.com [nbinno.com]

- 7. chembk.com [chembk.com]

- 8. echemi.com [echemi.com]

- 9. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tcichemicals.com [tcichemicals.com]

N-Ethyl-N-methylcarbamoyl chloride CAS 42252-34-6

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl chloride (CAS 42252-34-6)

Authored by: A Senior Application Scientist

Foreword: The Unseen Architect in Modern Therapeutics

In the landscape of pharmaceutical development, the final active pharmaceutical ingredient (API) often receives the most attention. However, the journey to that API is paved with critical, often unsung, chemical intermediates. This compound (EMCC) is a paramount example of such a compound. While not a therapeutic agent itself, its role as a key building block, particularly in the synthesis of neurodegenerative disease treatments, makes it a substance of immense interest to the research and drug development community.

This guide eschews a conventional template to provide a narrative that is both scientifically rigorous and practically insightful. We will delve into the core chemistry of EMCC, from its synthesis and fundamental reactivity to its strategic application in constructing complex molecules. The objective is to equip researchers, scientists, and drug development professionals with a deep, actionable understanding of this versatile reagent, grounded in established protocols and safety imperatives.

Core Chemical Identity and Physicochemical Profile

This compound, identified by CAS number 42252-34-6, is a reactive organic compound belonging to the carbamoyl chloride class.[1] Its structure features a central carbonyl group bonded to a chlorine atom and a nitrogen atom substituted with both an ethyl and a methyl group.[1] This specific arrangement makes the carbonyl carbon highly electrophilic, defining the compound's characteristic reactivity.[2][3]

Primarily known as a crucial intermediate in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases, the purity and consistent quality of EMCC are critical for the efficacy and safety of the final drug product.[4]

Data Presentation: Physicochemical Properties

The effective application of EMCC in a laboratory or industrial setting necessitates a thorough understanding of its physical and chemical properties.

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [5] |

| Molecular Formula | C₄H₈ClNO | [4][5] |

| Molecular Weight | 121.57 g/mol | [6][7] |

| Appearance | Colorless to pale yellow clear liquid | [1][8] |

| Boiling Point | 165.1°C at 760 mmHg; 89°C at 40 mmHg | [4][8] |

| Density | ~1.101 g/cm³ | [4] |

| Refractive Index | ~1.441 - 1.454 | [4][8] |

| Flash Point | 53.7°C | [4] |

| Solubility | Soluble in Chloroform (Sparingly), Ethyl Acetate (Slightly) | [8] |

| Stability | Moisture sensitive, Hygroscopic | [1][3][8] |

Synthesis Pathway: From Amine to Acylating Agent

The industrial synthesis of this compound is a well-established process. The primary challenge lies in safely and efficiently introducing the carbonyl chloride moiety without generating significant impurities.

Causality in Reagent Selection

Historically, highly toxic phosgene (COCl₂) gas was a common reagent for this type of transformation. However, due to extreme safety hazards, the field has largely transitioned to using a solid, safer phosgene equivalent: triphosgene (bis(trichloromethyl) carbonate).[9] Triphosgene is a stable crystalline solid that decomposes in situ to generate phosgene in a controlled manner, drastically reducing handling risks.[10] The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Generalized Synthesis Scheme

The reaction proceeds by the nucleophilic attack of N-ethylmethylamine on the electrophilic carbonyl carbon of the in situ generated phosgene.

Caption: Generalized workflow for the synthesis of EMCC.

Experimental Protocol: Synthesis of EMCC using Triphosgene

This protocol is a representative example based on established methodologies.[8][10]

-

Inert Atmosphere: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, an argon/nitrogen inlet, and a dropping funnel. Maintain a positive pressure of inert gas throughout the reaction.

-

Reagent Preparation: Suspend sodium bicarbonate (2.0 equivalents) and triphosgene (0.66 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.

-

Controlled Cooling: Cool the suspension to 0-5°C using an ice bath.

-

Amine Addition: Prepare a solution of N-ethylmethylamine (1.0 equivalent) in the same anhydrous solvent and add it to the dropping funnel.

-

Slow Reaction: Add the N-ethylmethylamine solution dropwise to the cooled, stirred suspension over 1-2 hours, ensuring the internal temperature does not exceed 15°C.

-

Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS) until the starting amine is consumed.

-

Workup: Upon completion, filter the reaction mixture to remove the solid byproducts (e.g., sodium chloride).

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound, which typically appears as a light yellow oil.[8] Further purification can be achieved by vacuum distillation if required.

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The chemical utility of EMCC is dominated by its function as an acylating agent .[9] The carbon atom of the carbonyl group is highly electrophilic due to the electron-withdrawing effects of both the adjacent chlorine and nitrogen atoms. This makes it a prime target for attack by a wide range of nucleophiles.[2]

The reaction proceeds via a classic nucleophilic acyl substitution mechanism, typically through a two-stage addition-elimination pathway.

-

Nucleophilic Addition: A nucleophile (e.g., an alcohol, R-OH) attacks the electrophilic carbonyl carbon. The pi-bond of the carbonyl breaks, forming a tetrahedral intermediate with a negative charge on the oxygen atom.

-

Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the carbonyl double bond, and in doing so, expels the most stable leaving group—the chloride ion (Cl⁻).

Caption: The two-stage mechanism of nucleophilic acyl substitution.

This reactivity allows EMCC to readily participate in several key transformations:

-

With Alcohols/Phenols: Forms stable carbamate linkages.[9]

-

With Amines: Forms urea derivatives.

-

With Water (Hydrolysis): Decomposes to form N-ethyl-N-methylcarbamic acid and hydrochloric acid, highlighting its moisture sensitivity.[1][9]

Keystone Application: The Synthesis of Rivastigmine

The most significant application of this compound is in the pharmaceutical industry as a direct precursor to Rivastigmine.[4] Rivastigmine functions by inhibiting the acetylcholinesterase enzyme, which is crucial for enhancing cholinergic transmission in patients with Alzheimer's.[9] The synthesis involves creating a carbamate ester by reacting EMCC with the appropriate phenolic precursor.

Reaction Workflow: Rivastigmine Synthesis

The core of the synthesis is the O-carbamoylation of (S)-3-(1-(dimethylamino)ethyl)phenol.[11][12]

Caption: Key reaction in the synthesis of Rivastigmine from EMCC.

Experimental Protocol: Synthesis of Rivastigmine

This protocol is adapted from published synthesis routes.[11][12][13]

-

Setup: In a reaction vessel under an inert atmosphere, suspend or dissolve the phenolic precursor, (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equivalent), in a suitable solvent such as anhydrous acetonitrile or toluene.[11][13]

-

Reagent Addition: Add this compound (typically 1.2-1.6 equivalents).[11]

-

Base/Catalyst Introduction: Depending on the specific method, add a base or catalyst.

-

Reaction: Stir the mixture. For base-mediated reactions, allow it to warm to room temperature and stir for 24 hours.[11] For catalyzed reactions, heat to reflux for several hours.[12][13]

-

Monitoring: Track the reaction's completion using HPLC.[11]

-

Workup and Isolation:

-

Filter the reaction mixture to remove any inorganic salts.

-

Concentrate the filtrate.

-

Perform an aqueous workup, often involving pH adjustment and extraction with an organic solvent (e.g., diethyl ether).

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO₄), and concentrated.

-

-

Purification/Salt Formation: The resulting crude Rivastigmine base can be further purified via chromatography or converted directly to a pharmaceutically acceptable salt, such as the tartrate salt, through reaction with the appropriate acid.[11]

Safety, Handling, and Storage: A Self-Validating System

The high reactivity of EMCC necessitates stringent safety protocols. A self-validating system of handling ensures that risks are inherently minimized.

Hazard Profile

EMCC is classified with several significant hazards:

-

H314 / H318: Causes severe skin burns and serious eye damage.[5][14]

-

H302: Harmful if swallowed.[5]

-

H317: May cause an allergic skin reaction.[5]

Mandatory Handling and Storage Procedures

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Handle in a well-ventilated fume hood.[14]

-

Inert Conditions: Due to its high sensitivity to moisture, all handling and reactions should be conducted under an inert atmosphere (nitrogen or argon).[1][3]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place (recommended 2°C - 8°C).[4][8] The container should be blanketed with an inert gas.

-

Incompatibilities: Avoid contact with water, strong bases, and oxidizing agents, as these can cause vigorous or hazardous decomposition.[14]

-

Spills: Absorb spills with an inert, dry material and dispose of as hazardous chemical waste.

Conclusion

This compound (CAS 42252-34-6) is far more than a simple intermediate; it is a precision tool for synthetic chemists. Its well-defined reactivity, centered on the electrophilic carbamoyl chloride group, provides a reliable and efficient method for introducing the N-ethyl-N-methylcarbamoyl moiety into target molecules. While its application in the synthesis of Rivastigmine is its most notable contribution to medicine, its utility extends to any synthetic program requiring the formation of a carbamate or urea linkage. Understanding its synthesis, handling its reactivity with respect, and adhering to strict safety protocols are the pillars upon which its successful application in research and drug development is built.

References

-

Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

This compound | C4H8ClNO | CID 11240471. (n.d.). PubChem, National Institutes of Health. Retrieved from [Link]

-

The Science Behind this compound: Synthesis and Reactivity. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

- Synthesis process of (S)-rivastigmine. (n.d.). Google Patents.

-

AB336418 | CAS 42252-34-6. (n.d.). abcr Gute Chemie. Retrieved from [Link]

-

Zinc Chloride-Catalyzed Synthesis of Carbamates. (2022). American Chemical Society. Retrieved from [Link]

-

Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. (2022). ACS Omega. Retrieved from [Link]

-

Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride. (n.d.). ResearchGate. Retrieved from [Link]

- Novel process for the preparation of a carbamoyl chloride. (n.d.). Google Patents.

Sources

- 1. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. innospk.com [innospk.com]

- 5. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 11. Rivastigmine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. tcichemicals.com [tcichemicals.com]

N-Ethyl-N-methylcarbamoyl chloride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of N-Ethyl-N-methylcarbamoyl Chloride

Abstract

This compound (EMCC) is a highly reactive carbamoyl chloride derivative that serves as a critical intermediate in medicinal chemistry and organic synthesis.[1] Its mechanism of action is fundamentally rooted in its potent electrophilicity, enabling it to act as an efficient carbamoylating agent. This guide elucidates the core chemical principles governing its reactivity, focusing on the mechanism of nucleophilic acyl substitution. We will explore its most significant biological application: the irreversible inhibition of acetylcholinesterase (AChE), a key therapeutic strategy in the management of Alzheimer's disease. This is exemplified by its role as a direct precursor to the carbamoyl moiety of the drug Rivastigmine.[2][3] The guide provides detailed reaction pathways, experimental protocols, and an analysis of the structure-activity relationships that dictate its biological efficacy, alongside a review of its toxicological profile and handling requirements.

Introduction to this compound (EMCC)

This compound, CAS 42252-34-6, is a disubstituted carbamoyl chloride, a class of organic compounds characterized by the R₂NC(O)Cl functional group.[2][4] These compounds are derivatives of carbamic acid and function as reactive acyl chlorides.[5] The significance of EMCC in drug development and fine chemical synthesis lies in its ability to efficiently introduce the N-ethyl-N-methylcarbamoyl group onto a target molecule, a process known as carbamoylation.[1] This moiety is a critical pharmacophore in several bioactive molecules, most notably the anti-Alzheimer's drug Rivastigmine.[2][6]

Chemical and Physical Properties

EMCC is a colorless to pale yellow liquid under standard conditions.[2][7] Its high reactivity is counterbalanced by a need for careful handling, as it is sensitive to moisture and corrosive.[5][8]

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [2][9] |

| Molecular Formula | C₄H₈ClNO | [2][9] |

| Molecular Weight | 121.56 g/mol | [2][9] |

| Appearance | Colorless to pale yellow liquid | [5][7][10] |

| Boiling Point | 165.1 °C at 760 mmHg; 89 °C at 40 mmHg | [2][7] |

| Density | ~1.101 g/cm³ | [2][8] |

| Flash Point | 53.7 °C | [2][3] |

| Reactivity | Reacts with water, alcohols, amines, and other nucleophiles.[1][4] Moisture sensitive.[5][8] |

Core Chemical Reactivity

The chemical behavior of EMCC is dominated by the carbamoyl chloride functional group. The carbonyl carbon is rendered highly electrophilic by the strong electron-withdrawing inductive effects of both the chlorine atom and the nitrogen atom.[11] This electronic arrangement makes the carbonyl carbon an excellent target for nucleophilic attack, which is the cornerstone of its mechanism of action in synthetic chemistry.[5]

The Core Mechanism of Action: Nucleophilic Acyl Substitution

The primary mechanism through which EMCC participates in chemical reactions is nucleophilic acyl substitution.[11] This process allows for the transfer of the N-ethyl-N-methylcarbamoyl group to a wide variety of nucleophilic substrates.

The Reaction Pathway

The reaction proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (e.g., the hydroxyl group of an alcohol or the amino group of an amine) attacks the electrophilic carbonyl carbon of EMCC. This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl π-bond is reformed, and the chloride ion, being a good leaving group, is expelled. The result is the formation of a new carbamate (from an alcohol) or urea (from an amine) and hydrochloric acid.[1][4]

This reaction is typically conducted in the presence of a non-nucleophilic base (e.g., triethylamine or sodium hydride) to neutralize the HCl byproduct, which drives the reaction to completion.[12][13]

The Rate-Limiting Step: Slow Decarbamoylation

While the enzyme is covalently modified, the inhibition is not permanent. The carbamoyl-enzyme bond can be hydrolyzed by water, regenerating the active enzyme. However, this decarbamoylation process is exceptionally slow, with half-lives ranging from minutes to days. [12]For the N-ethyl-N-methylcarbamoyl group transferred from Rivastigmine (or EMCC), the rate is markedly slower than for smaller carbamoyl groups. [1][12] This slow rate of regeneration is the key to the inhibitor's therapeutic efficacy. Research suggests that as the N-alkyl substituents on the carbamoyl group increase in size, the decarbamoylation rate decreases significantly. [12]This is attributed to steric hindrance and distortion within the enzyme's active site, where a conformational change in the enzyme may become the new rate-limiting step for hydrolysis, rather than the chemical reaction itself. [12]

| Carbamoyl Group | Relative Decarbamoylation Rate | Postulated Reason |

|---|---|---|

| N-monomethyl | Baseline | Minimal steric hindrance |

| N,N-dimethyl | ~4x slower | Increased steric bulk |

| N-ethyl-N-methyl | ~70x slower | Significant active site distortion [12] |

| N,N-diethyl | ~800x slower | Severe steric hindrance [12]|

Application in Drug Development: The Synthesis of Rivastigmine

EMCC is a pivotal intermediate for the synthesis of Rivastigmine. [3][6][14]The process involves the direct carbamoylation of the drug's phenolic precursor, (S)-3-(1-dimethylaminoethyl)phenol.

General Experimental Protocol for Carbamoylation

The following is a representative protocol for the synthesis of a carbamate using EMCC, based on established procedures for Rivastigmine and related analogues. [7][13]This protocol highlights the critical need for anhydrous conditions.

Objective: To synthesize a carbamate derivative via the reaction of a phenolic nucleophile with this compound.

Materials:

-

Phenolic substrate (1.0 eq)

-

This compound (EMCC) (1.1 - 1.5 eq)

-

Anhydrous base (e.g., Sodium Hydride (NaH, 60% dispersion in oil, 1.2 eq) or Potassium Carbonate (K₂CO₃, 2.0 eq))

-

Anhydrous aprotic solvent (e.g., Acetonitrile (MeCN) or Tetrahydrofuran (THF))

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware, dried in an oven prior to use.

Procedure:

-

System Preparation: Assemble the reaction flask, equipped with a magnetic stirrer and reflux condenser, under an inert atmosphere. Ensure all glassware is free of moisture.

-

Reagent Addition: Dissolve the phenolic substrate in the anhydrous solvent within the reaction flask.

-

Deprotonation: If using a strong base like NaH, cool the solution to 0 °C and add the NaH portion-wise. Allow the mixture to stir at this temperature for 30-60 minutes, or until hydrogen gas evolution ceases, to form the sodium phenoxide salt. If using a milder base like K₂CO₃, it can be added directly with the phenol.

-

Carbamoylation: Slowly add the this compound to the reaction mixture. The addition should be done dropwise to control any potential exotherm.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours (typically 4-24 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

-

Work-up and Purification:

-

Once the reaction is complete, carefully quench the mixture by slowly adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product using column chromatography on silica gel to yield the pure carbamate.

-

Toxicological Profile and Handling

Carbamoyl chlorides as a class are hazardous compounds. While extensive toxicological data specific to EMCC is not publicly available, the profile can be inferred from structurally related compounds like dimethylcarbamoyl chloride (DMCC). [15]

-

Corrosivity and Irritation: EMCC is classified as corrosive and is known to cause severe skin burns and serious eye damage. [8]* Toxicity: DMCC is toxic by inhalation, damaging the mucous membranes of the nose, throat, and lungs. [15]It is reasonable to assume similar respiratory hazards for EMCC.

-

Carcinogenicity: DMCC is classified by the IARC as "probably carcinogenic to humans" (Group 2A) and is reasonably anticipated to be a human carcinogen by the NTP. [15][16]This is due to its nature as a direct-acting alkylating/acylating agent with genotoxic activity. [15]Given the identical functional group, EMCC should be handled as a potential carcinogen.

-

Reactivity Hazards: It decomposes in contact with water, liberating toxic gases such as hydrogen chloride. [8]Reactions must be conducted under anhydrous conditions and in well-ventilated areas. [5] Safe Handling:

-

Use in a chemical fume hood is mandatory.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and chemical safety goggles/face shield. [8]* Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen) in a cool, dry place away from moisture and incompatible materials like strong bases and oxidizing agents. [3][8]

Conclusion

This compound is a powerful synthetic tool whose mechanism of action is centered on the high electrophilicity of its carbonyl carbon. Its primary utility lies in executing nucleophilic acyl substitution reactions to form stable carbamate and urea linkages. This reactivity is expertly harnessed in pharmaceutical development, where it enables the synthesis of potent cholinesterase inhibitors like Rivastigmine. The resulting N-ethyl-N-methylcarbamoyl moiety confers a pseudo-irreversible inhibitory action by forming a long-lasting covalent bond with the enzyme's active site serine, a mechanism defined by an extremely slow decarbamoylation rate. Understanding this dual chemical and biological mechanism is essential for its effective application in drug design and for ensuring its safe handling in the laboratory.

References

-

This compound | Carbamoyl Reagent. Benchchem.

-

The Science Behind this compound: Synthesis and Reactivity. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

-

Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. Autech Industry Co.,Limited.

-

SAFETY DATA SHEET - this compound. (2025). TCI Chemicals.

-

Darvesh, S., et al. (2011). Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size. PMC - PubMed Central.

-

Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. NCBI Bookshelf.

-

Carbamoyl chloride. Wikipedia.

-

Report on Carcinogens, Fifteenth Edition - Dimethylcarbamoyl Chloride. National Toxicology Program.

-

Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a. ResearchGate.

-

This compound | 42252-34-6. Biosynth.

-

Recent advances in transition metal-catalyzed reactions of carbamoyl chlorides. Organic Chemistry Frontiers (RSC Publishing).

-

Carbamic chloride, dimethyl-: Human health tier II assessment. (2015). Australian Industrial Chemicals Introduction Scheme (AICIS).

-

SAFETY DATA SHEET - Dimethyl carbamoyl chloride. (2009). Fisher Scientific.

-

N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. Benchchem.

-

Kevill, D. N. (2016). Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. International Journal of Molecular Sciences.

-

DIETHYL CARBAMYL CHLORIDE FOR SYNTHESIS MSDS. (2018). Loba Chemie.

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. MDPI.

-

N-Ethyl-N-Methyl Carbamoyl Chloride | Intermediate of Rivastigmine. Molkem.

-

n-ethyl-n-methyl carbamoyl chloride. Sigma-Aldrich.

-

N-Ethylcarbamoyl Chloride in Medicinal Chemistry: A Technical Guide. Benchchem.

-

This compound. PubChem - NIH.

-

Novel process for the preparation of a carbamoyl chloride. Google Patents.

-

Ethylmethyl-carbamic chloride | 42252-34-6. ChemicalBook.

-

42252-34-6 | this compound. Ambeed.

-

This compound | 42252-34-6. TCI Deutschland GmbH.

-

Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. (2018). MDPI.

-

Application Notes & Protocols: N-Ethylcarbamoyl Chloride in the Synthesis of Bioactive Molecules. Benchchem.

-

This compound | CAS No- 42252-34-6. Simson Pharma Limited.

-

Development and validation of gas chromatography method for low level detection of residual Methyl chloride, Ethyl chloride and Isopropyl chloride. Der Pharma Chemica.

Sources

- 1. benchchem.com [benchchem.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 42252-34-6 | FE23162 [biosynth.com]

- 4. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Ethylmethyl-carbamic chloride | 42252-34-6 [chemicalbook.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | 42252-34-6 | TCI Deutschland GmbH [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Decarbamoylation of Acetylcholinesterases is Markedly Slowed as Carbamoyl Groups Increase in Size - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. molkem.com [molkem.com]

- 15. Dimethylcarbamoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

An In-depth Technical Guide on the Reactivity of N-Ethyl-N-methylcarbamoyl Chloride with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a disubstituted carbamoyl chloride that serves as a highly versatile reagent in modern organic synthesis.[1][2][3] Its significance is underscored by its crucial role as a key intermediate in the synthesis of various pharmaceuticals, most notably Rivastigmine, a cholinesterase inhibitor used in the management of Alzheimer's disease.[1][4] The reactivity of EMCC is dominated by the electrophilic nature of its carbonyl carbon, which readily undergoes nucleophilic acyl substitution with a broad spectrum of nucleophiles. This guide provides a comprehensive technical overview of the reactivity of EMCC with common nucleophiles, including alcohols, amines, thiols, and water. It delves into the underlying reaction mechanisms, influential factors, and practical applications, offering field-proven insights and detailed experimental protocols to support researchers in leveraging the full synthetic potential of this important reagent.

Introduction to this compound (EMCC)

This compound, with CAS number 42252-34-6, is a colorless to pale yellow liquid at room temperature.[1][2][3] The core of its chemical utility lies in the carbamoyl chloride functional group (-N-C(O)Cl). The carbonyl carbon is rendered highly electrophilic by the inductive electron-withdrawing effects of the adjacent nitrogen and chlorine atoms, making it a prime target for nucleophilic attack.[5][6] This inherent reactivity allows for the efficient formation of stable carbamate and urea linkages, which are prevalent structural motifs in a vast array of biologically active molecules, agrochemicals, and polymers.[4][7] Its application in the synthesis of Rivastigmine highlights its industrial importance, where precise control over its reactivity is paramount for ensuring the high purity and efficacy of the final drug product.[1][8]

Physicochemical Properties

A thorough understanding of the physicochemical properties of EMCC is essential for its safe handling and effective application in synthesis.

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [1][2][9][10] |

| Molecular Formula | C₄H₈ClNO | [1][9][10] |

| Molecular Weight | 121.56 g/mol | [1][9] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 165.1°C at 760 mmHg | [1] |

| Density | 1.101 g/cm³ | [1] |

| Flash Point | 53.7°C | [1] |

| Purity (Typical) | ≥98% | [1][10] |

| Solubility | Soluble in organic solvents; reacts with water. | [2][11] |

| Storage | Refrigerator, under inert atmosphere. |

Core Reactivity: The Nucleophilic Acyl Substitution Mechanism

The reactions of EMCC with nucleophiles predominantly follow a nucleophilic acyl substitution pathway. The generally accepted mechanism depends on the nature of the nucleophile and the solvent conditions.[5][6]

-

Addition-Elimination Pathway (for strong nucleophiles): With strong, discrete nucleophiles like amines, alcohols, and thiols, the reaction proceeds via a two-step addition-elimination mechanism.[5][6] The nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a transient tetrahedral intermediate.[12] Subsequently, the carbonyl double bond is reformed by the expulsion of the chloride ion, which is an excellent leaving group.[12]

-

SN1-like Ionization Pathway (Solvolysis): In solvolytic reactions, particularly with polar solvents like water, the mechanism can exhibit more SN1 character.[5][6][13] This involves a rate-determining ionization of the C-Cl bond to form a resonance-stabilized carbamoyl cation, which is then rapidly captured by the solvent nucleophile.[6][13][14]

Reactivity with Specific Nucleophiles

O-Nucleophiles: Alcohols and Phenols (Carbamate Formation)

EMCC reacts with alcohols and phenols to yield stable N-ethyl-N-methylcarbamates.[4][15][16] These reactions are fundamental for installing the carbamate functional group found in many pharmaceuticals and for use as protecting groups in synthesis.[16]

-

Causality behind Experimental Choices: The reaction is generally slower than aminolysis and often requires the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) or a Lewis acid catalyst (e.g., zinc chloride) to proceed at a practical rate.[5][15][17] The base serves to neutralize the hydrochloric acid byproduct, which could otherwise protonate the starting alcohol or the product. A Lewis acid like ZnCl₂ activates the carbamoyl chloride by coordinating to the carbonyl oxygen, increasing its electrophilicity.[4][8] Anhydrous conditions are critical to prevent competitive hydrolysis of the EMCC.[3][16][18]

Table 2: Zinc Chloride-Catalyzed Synthesis of Carbamates

| Alcohol/Phenol | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyl alcohol | 110 | 12 | 82 |

| Cyclohexanol | 110 | 12 | 75 |

| (S)-3-(1-(dimethylamino)ethyl)phenol | 110 | 13 | 80 |

Data adapted from Gayke, M. S., et al. ACS Omega 2022, 7, 36017–36027.[4][8]

This protocol is based on the synthesis of Rivastigmine.[8]

-

Setup: Under a nitrogen atmosphere, add zinc chloride (1.0 equiv.) and this compound (1.2 equiv.) to anhydrous toluene in a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Reagent Addition: Stir the mixture at room temperature for 10 minutes. Add the phenolic substrate (e.g., (S)-3-(1-(dimethylamino)ethyl)phenol, 1.0 equiv.) to the reaction mixture.

-

Reaction: Heat the reaction to reflux (approx. 110 °C) and stir until completion, monitoring by Thin Layer Chromatography (TLC). For the synthesis of Rivastigmine, this typically takes 13 hours.[8]

-

Workup: Cool the reaction mixture to room temperature and quench by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

N-Nucleophiles: Amines (Urea Formation)

The reaction of EMCC with primary or secondary amines is typically rapid and exothermic, yielding N,N,N'-trisubstituted ureas.[6][12] This reaction is a cornerstone for the synthesis of a wide range of biologically active compounds.[19][20][21]

-

Causality behind Experimental Choices: Amines are generally more nucleophilic than alcohols, so the reaction often proceeds readily at or below room temperature without a catalyst.[12] Two equivalents of the amine are often used: one acts as the nucleophile, and the second acts as a base to neutralize the HCl byproduct, forming an ammonium chloride salt.[12] Alternatively, one equivalent of the amine can be used with an auxiliary non-nucleophilic base like triethylamine. The choice of solvent is typically a non-protic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid side reactions.

S-Nucleophiles: Thiols (Thiocarbamate Formation)

Thiols react with EMCC in a manner analogous to alcohols to form S-alkyl N-ethyl-N-methylthiocarbamates.[5] These compounds are important intermediates in the synthesis of certain agrochemicals, such as herbicides.[7]

-

Reactivity Insights: Thiols are generally more nucleophilic than their corresponding alcohols. The reaction typically requires a base to deprotonate the thiol to the more potent thiolate nucleophile.[5] Anhydrous conditions and an inert atmosphere are recommended to prevent oxidation of the thiol and hydrolysis of the EMCC.

Hydrolysis: Reactivity with Water

EMCC is sensitive to moisture and reacts with water.[2][3][18][22] This hydrolysis reaction is generally undesirable in a synthetic context.

-

Mechanism and Products: The reaction proceeds via nucleophilic attack by water on the carbonyl carbon. This initially forms the unstable N-ethyl-N-methylcarbamic acid, which rapidly decomposes (decarboxylates) to yield N-ethyl-N-methylamine and carbon dioxide.[6][14][18] The amine byproduct can then react with the liberated HCl to form the corresponding ammonium salt. This reactivity underscores the critical need for anhydrous conditions when using EMCC.[3][18]

Factors Influencing Reactivity

The outcome and rate of reactions involving EMCC are governed by several key factors:

-

Nucleophilicity: The strength of the nucleophile is paramount. The general order of reactivity for neutral nucleophiles is Amines > Thiols > Alcohols > Water.

-

Steric Hindrance: Increased steric bulk on either the nucleophile or the N-substituents of the carbamoyl chloride can significantly slow the reaction rate by impeding the approach of the nucleophile to the carbonyl carbon.

-

Solvent: Polar aprotic solvents (e.g., THF, DCM, acetonitrile) are generally preferred as they can solvate the intermediate ions without interfering with the nucleophile. Polar protic solvents can participate in solvolysis, leading to unwanted byproducts.[13]

-

Temperature: While reactions with strong nucleophiles like amines are often fast at room temperature, reactions with weaker nucleophiles like alcohols may require heating to achieve a reasonable rate.[4][8]

-

Catalysis: The use of bases to scavenge HCl is common.[17] Lewis acids can be employed to activate the EMCC towards weaker nucleophiles.[4][8][15]

Safety and Handling

This compound is a reactive and hazardous chemical that requires careful handling.

-

Hazards: It is classified as corrosive and can cause severe skin burns and serious eye damage.[9][22][23] It may be corrosive to metals.[9][22][23]

-

Precautions:

-

Always handle in a well-ventilated chemical fume hood.[4]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][22]

-

Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[4]

-

Keep away from water and other incompatible materials such as alcohols, amines, and strong bases.[4][22]

-

In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[22]

-

Conclusion

This compound is a powerful and versatile electrophile for the construction of carbamate and urea linkages. Its reactivity is well-defined, proceeding primarily through a nucleophilic acyl substitution mechanism. By carefully controlling reaction parameters such as the choice of nucleophile, solvent, temperature, and catalyst, researchers can effectively and selectively form desired products in high yield. A thorough understanding of its reactivity profile, coupled with strict adherence to safety protocols, enables its successful application in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.

References

- Exploring this compound: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). Google Cloud.

- Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a - ResearchGate. (n.d.). ResearchGate.

- N-Ethylcarbamoyl Chloride: A Technical Guide to its Mechanism of Action and Synthetic Applications. (n.d.). Benchchem.

- The Strategic Use of N-Ethylcarbamoyl Chloride in the Formation of Carbamate Linkages: Application Notes and Protocols for Resea. (n.d.). Benchchem.

- SAFETY DATA SHEET. (2025, October 16). TCI Chemicals.

- This compound | 42252-34-6. (n.d.). Sigma-Aldrich.

- N-ethylcarbamoyl chloride reactivity with nucleophiles. (n.d.). Benchchem.

- An In-depth Technical Guide to the Reactivity and Mechanism of N-hexyl-N-methylcarbamoyl Chloride. (n.d.). Benchchem.

- This compound | 42252-34-6 | TCI Deutschland GmbH. (n.d.). TCI Chemicals.

- N-Ethylcarbamoyl Chloride in Medicinal Chemistry: A Technical Guide. (n.d.). Benchchem.

-

This compound | C4H8ClNO | CID 11240471. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

- This compound | CAS 42252-34-6 | SCBT. (n.d.). Santa Cruz Biotechnology.

- preventing hydrolysis of N-hexyl-N-methylcarbamoyl chloride during reaction. (n.d.). Benchchem.

- CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride. (n.d.). CymitQuimica.

- reaction between acyl chlorides and amines - addition / elimination. (n.d.). Chemguide.

-

Gayke, M., Hirapara, N., Narode, H., Bhosle, S. D., & Bhosale, R. S. (2022). Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer's Drug Rivastigmine. ACS Omega, 7(40), 36017-36027. [Link]

- Carbamoyl Chloride (CAS 463-72-9): A Deep Dive into Synthesis and Reactions. (n.d.). Google Cloud.

- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). NIH.

- Application Notes and Protocols: N-ethylcarbamoyl Chloride in Agrochemical Synthesis. (n.d.). Benchchem.

- The Science Behind this compound: Synthesis and Reactivity. (2025, October 15). NINGBO INNO PHARMCHEM CO.,LTD.

-

Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

- Method for the synthesis of N-alkyl-O-alkyl carbamates. (n.d.). RSC Publishing.

-

Carbamoyl chloride. (n.d.). Wikipedia. Retrieved January 6, 2026, from [Link]

- Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions. (2025, October 16). Google Cloud.

-

Synthesis of carbamates by carbamoylation. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

A Straightforward Synthesis of N-Substituted Ureas from Primary Amides. (n.d.). Organic Chemistry Portal. Retrieved January 6, 2026, from [Link]

-

Formation and Reactions of (1-Chloroalkyl)carbamoyl Chlorides. Synthesis of 1,2,4-Triazolidine-5-ones. (n.d.). DeepDyve. Retrieved January 6, 2026, from [Link]

- Preparation of tetramethylurea. (n.d.). Google Patents.

- Novel process. (n.d.). Google Patents.

- Practical synthesis of urea derivatives. (n.d.). Google Patents.

Sources

- 1. innospk.com [innospk.com]

- 2. CAS 42252-34-6: N-ethyl-N-methyl carbamoylchloride [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. Mechanistic Studies of the Solvolyses of Carbamoyl Chlorides and Related Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Carbamoyl chloride - Wikipedia [en.wikipedia.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. A Straightforward Synthesis of N-Substituted Ureas from Primary Amides [organic-chemistry.org]

- 20. US3597478A - Preparation of tetramethylurea - Google Patents [patents.google.com]

- 21. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. This compound | 42252-34-6 | TCI Deutschland GmbH [tcichemicals.com]

N-Ethyl-N-methylcarbamoyl chloride synthesis and discovery

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Synthesis, Discovery, and Applications

Abstract

This compound (CAS No. 42252-34-6) is a pivotal chemical intermediate, indispensable in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2][3] Its primary significance lies in its role as a key building block for Rivastigmine, a critical medication for managing Alzheimer's and Parkinson's diseases.[1][4] This guide provides a comprehensive technical overview of this compound, covering its historical context, detailed synthesis methodologies, chemical properties, and critical applications. It is designed for researchers, chemists, and professionals in drug development, offering field-proven insights and validated protocols to ensure both scientific integrity and operational safety.

Introduction and Historical Context

While the specific discovery of this compound is not widely documented in seminal publications, its development is intrinsically linked to the broader history of carbamoyl chlorides. These compounds rose to prominence as versatile reagents in organic synthesis, particularly following the industrial scaling of phosgene (COCl₂) production. The general synthesis of carbamoyl chlorides from secondary amines and phosgene has been a known chemical transformation for decades.[5][6] The specific synthesis of the N-ethyl-N-methyl variant was driven by the need for a precise chemical moiety in the development of targeted therapeutics and agrochemicals.[2][7] Its utility became particularly pronounced with the development of the anti-Alzheimer's drug Rivastigmine, where it serves as the immediate precursor to the essential carbamate functional group.[8]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental for its safe handling, storage, and effective application in synthesis.[1]

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [1][9] |

| Molecular Formula | C₄H₈ClNO | [1][4] |

| Molecular Weight | 121.56 g/mol | [1][9] |

| Appearance | Colorless to light yellow liquid | [1][3] |

| Boiling Point | 165.1°C @ 760 mmHg | [1] |

| Density | 1.101 g/cm³ | [1] |

| Flash Point | 53.7°C | [1] |

| Refractive Index | 1.441 | [1] |

| Purity | ≥98% (typical commercial grade) | [1][10] |

| Storage | Store at 2-8°C in a cool, dry place under an inert atmosphere | [1] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound can be achieved through several routes, each with distinct advantages regarding safety, yield, and scalability. The choice of method often depends on the available equipment, safety infrastructure, and desired purity of the final product.

Method 1: Direct Phosgenation (The Traditional Route)

The reaction of N-ethylmethylamine with phosgene gas is the most established industrial method.[11] Phosgene's high reactivity ensures a rapid and high-yielding conversion.[12] However, its extreme toxicity necessitates specialized handling infrastructure and stringent safety protocols.[13]

Causality and Experimental Choices: The reaction is a nucleophilic acyl substitution where the secondary amine attacks the highly electrophilic carbonyl carbon of phosgene. An acid scavenger, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[14][15] The reaction is typically run at low temperatures to control its exothermicity and minimize side reactions.

Experimental Protocol: Direct Phosgenation

-

Setup: In a specialized, well-ventilated fume hood equipped for handling phosgene, a three-necked flask is fitted with a gas inlet tube, a mechanical stirrer, and a thermometer. The system must be completely dry.

-

Reagents: A solution of N-ethylmethylamine (1.0 equivalent) and a suitable base like triethylamine (1.1 equivalents) in an anhydrous, inert solvent (e.g., toluene or dichloromethane) is prepared in the flask.[16]

-

Reaction: The solution is cooled to 0-5°C using an ice bath.

-

Phosgene Addition: Phosgene gas (approximately 1.0-1.2 equivalents) is bubbled through the cooled solution at a controlled rate, ensuring the temperature does not rise significantly.

-

Monitoring: The reaction is monitored for completion using an appropriate analytical technique (e.g., GC or TLC) to observe the disappearance of the starting amine.

-

Workup: Upon completion, the reaction mixture is purged with an inert gas (e.g., nitrogen) to remove any excess phosgene. The mixture is then filtered to remove the triethylamine hydrochloride salt.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound.

Method 2: Triphosgene - The Safer Solid Alternative

Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable, crystalline solid that serves as a safer and more manageable substitute for gaseous phosgene.[16][17] It decomposes in situ to generate three equivalents of phosgene, allowing for precise stoichiometric control without the hazards of handling a toxic gas.

Causality and Experimental Choices: The mechanism mirrors that of direct phosgenation, with the key difference being the controlled, in-situ generation of the phosgene reactant. A patent for this process highlights the synergistic effect of using an inorganic base like sodium bicarbonate in a halogenated solvent like dichloromethane, which leads to high purity and yield.[13] This combination is effective because the solid base is non-nucleophilic and efficiently scavenges the generated HCl without interfering with the desired reaction.

Experimental Protocol: Synthesis via Triphosgene

-

Setup: An oven-dried, three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Reagents: The flask is charged with triphosgene (0.4 equivalents, providing 1.2 equivalents of phosgene) and anhydrous dichloromethane. The solution is cooled to 0°C.

-

Amine Addition: A solution of N-ethylmethylamine (1.0 equivalent) and an inorganic base such as sodium bicarbonate (1.2 equivalents) in dichloromethane is added dropwise via the dropping funnel over 1-2 hours, maintaining the temperature at 0-5°C.[13][18]

-

Reaction: The mixture is stirred at 0-5°C for several hours and then allowed to warm to room temperature, stirring overnight or until completion is confirmed by GC analysis.

-

Workup: The reaction mixture is filtered to remove the inorganic salts.

-

Purification: The solvent is carefully evaporated from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to afford high-purity this compound.[18]

Method 3: Phosgene-Free "Green" Alternatives

Growing environmental and safety concerns have spurred research into phosgene-free synthetic routes. One such approach involves the use of dimethyl carbonate (DMC), a non-toxic and environmentally benign reagent.[16]

Causality and Experimental Choices: This method typically requires more forcing conditions, such as higher temperatures or the use of specific catalysts, due to the lower reactivity of DMC compared to phosgene.[16] The reaction proceeds through a different mechanism, often involving nucleophilic attack on one of the methyl groups or the carbonyl carbon of DMC, followed by subsequent transformations to yield the carbamoyl chloride. While safer, yields and purities can be more variable, often necessitating more rigorous purification.[16][19]

Comparative Summary of Synthesis Methods

| Method | Phosgenating Agent | Typical Yield | Purity | Key Advantages | Key Disadvantages |

| Direct Phosgenation | Phosgene (COCl₂) | 85-95% | >98% | High reactivity, cost-effective for large scale | Extremely toxic gas, requires specialized infrastructure[16] |

| Triphosgene | Triphosgene (BTC) | 70-90% | >98% | Solid, much safer to handle, precise stoichiometry | More expensive than phosgene, can be slower[13][16] |

| Phosgene-Free | Dimethyl Carbonate (DMC) | Moderate | Variable | "Green" and safe reagent, avoids toxic compounds | Lower reactivity, may require harsher conditions or catalysts[16] |

Caption: General workflow for the synthesis of this compound.

Key Applications in Industry

The utility of this compound stems from the reactivity of its acyl chloride group, making it an excellent electrophile for introducing the N-ethyl-N-methylcarbamoyl moiety.

Pharmaceutical Synthesis: The Rivastigmine Case

The most prominent application is in the synthesis of Rivastigmine, a cholinesterase inhibitor used to treat dementia associated with Alzheimer's and Parkinson's diseases.[1] In the final key step of the synthesis, this compound reacts with (S)-3-(1-(dimethylamino)ethyl)phenol in the presence of a base.[8]

Caption: Key reaction in the synthesis of the drug Rivastigmine.

Protocol: Synthesis of Rivastigmine (Key Step)

-

Reagents: (S)-3-(1-(dimethylamino)ethyl)phenol (1.0 equiv.) is suspended in a suitable solvent like acetonitrile.[8]

-

Addition: this compound (1.2-1.6 equiv.) is added to the suspension.

-

Cooling: The reaction mixture is cooled to 0°C.

-

Base: A base, such as sodium hydroxide (1.2 equiv.), is added to the cooled solution to facilitate the reaction and neutralize the HCl byproduct.[8]

-

Reaction: The mixture is stirred until completion, forming the carbamate ester linkage characteristic of Rivastigmine.

Agrochemical Synthesis

The carbamate structure is a common feature in many pesticides. This compound and its analogues are used to synthesize a range of agrochemicals, including insecticides and herbicides.[2][7] The reaction mechanism involves the nucleophilic attack of an alcohol or thiol on the carbamoyl chloride to form carbamate or thiocarbamate linkages, which are the core structural motifs of many pesticides.[7]

Analytical Quality Control

Ensuring the purity of this compound is critical, as impurities can lead to unwanted side products in subsequent reactions. Standard quality control involves a combination of chromatographic and spectroscopic techniques.

-

Gas Chromatography (GC): As the primary method for purity assessment, GC can effectively separate the volatile product from starting materials and byproducts, allowing for quantification. A purity of >98% is a common specification.[20]

-

Spectroscopy (NMR, FT-IR): Structural confirmation is achieved using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy. These methods verify the correct molecular structure and the absence of significant impurities.

-

Mass Spectrometry (MS): Coupled with GC (GC-MS), this technique confirms the molecular weight and fragmentation pattern of the compound.[21]

Safety, Handling, and Storage

This compound is a hazardous and reactive chemical that demands stringent safety protocols.

-

Hazards: The compound is corrosive and can cause severe skin burns and eye damage.[20][22] It is also harmful if swallowed or inhaled and may be corrosive to metals.[9][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and protective clothing when handling this substance.[22][24]

-

Handling: All operations should be conducted in a well-ventilated chemical fume hood.[23] Avoid contact with skin, eyes, and clothing. Do not breathe vapors.

-

Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen).[20] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[1][24]

-

Spills: In case of a spill, evacuate the area. Use an inert absorbent material to contain the spill and dispose of it as hazardous waste.[23]

Conclusion

This compound, while a challenging reagent due to its reactivity and the hazardous nature of its precursors, remains a cornerstone intermediate in modern chemical manufacturing. Its synthesis, particularly via the safer triphosgene route, represents a balance of efficiency, safety, and cost. For researchers and drug development professionals, a deep, mechanistic understanding of its synthesis and reactivity is essential for leveraging its full potential in creating life-saving pharmaceuticals and other critical chemical products. Adherence to rigorous safety protocols is not merely a recommendation but a requirement for the responsible use of this powerful synthetic tool.

References

- Vertex AI Search. (n.d.).

- PubMed. (2007). Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas.

- ACS Publications. (2007). Debenzylation of Tertiary Amines Using Phosgene or Triphosgene: An Efficient and Rapid Procedure for the Preparation of Carbamoyl Chlorides and Unsymmetrical Ureas.

- Benchchem. (n.d.).

- Vertex AI Search. (n.d.). The Science Behind this compound: Synthesis and Reactivity.

- Vertex AI Search. (n.d.). Carbamoyl Chloride (CAS 463-72-9): A Deep Dive into Synthesis and Reactions.

- ResearchGate. (n.d.). Scheme 3. Substrate Scope with N-Ethyl,N-Methyl Carbamoyl Chloride a.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 42252-34-6.

- Google Patents. (n.d.).

- Google Patents. (n.d.). DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene.

- PubChem. (n.d.). This compound | C4H8ClNO | CID 11240471.

- BLD Pharm. (n.d.). 42252-34-6|this compound.

- Benchchem. (n.d.). Application Notes and Protocols: N-ethylcarbamoyl Chloride in Agrochemical Synthesis.

- Fisher Scientific. (2012).

- Benchchem. (2022).

- NJ.gov. (n.d.). Common Name: DIETHYLCARBAMOYL CHLORIDE HAZARD SUMMARY.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Feasibility Analysis of this compound by Manufacturer.

- Vertex AI Search. (n.d.). Analytical Methods.

- Wiley Online Library. (n.d.).

- Biosynth. (2021).

- Google Patents. (n.d.). WO2007080430A1 - Novel process.

- Biosynth. (n.d.). This compound | 42252-34-6 | FE23162.

- Molkem. (n.d.).

- Guidechem. (n.d.). Ethylmethyl-carbamic chloride 42252-34-6 wiki.

- Sigma-Aldrich. (n.d.). Phosgene and Substitutes.

- Ambeed. (n.d.).

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 42252-34-6.

- Merck Millipore. (n.d.). Phosgene and Substitutes.

- Benchchem. (2025). Technical Support Center: N-Ethylcarbamoyl Chloride Synthesis.

- Benchchem. (2025). An In-depth Technical Guide to N-ethylcarbamoyl Chloride.

- LookChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- PharmaCompass.com. (n.d.). ethyl(methyl)

- Organic Syntheses. (n.d.). Organic Syntheses Procedure.

- TCI Deutschland GmbH. (n.d.). This compound.

Sources

- 1. innospk.com [innospk.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. molkem.com [molkem.com]

- 5. US4770820A - Process for the preparation of carbamoyl chlorides derived from secondary amines - Google Patents [patents.google.com]

- 6. DE2625075A1 - Carbamoyl chlorides and isocyanates prodn. - by reacting solid amine salts with phosgene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. This compound | C4H8ClNO | CID 11240471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Page loading... [wap.guidechem.com]

- 12. Phosgene and Substitutes [sigmaaldrich.com]

- 13. WO2007080430A1 - Novel process - Google Patents [patents.google.com]

- 14. Debenzylation of tertiary amines using phosgene or triphosgene: an efficient and rapid procedure for the preparation of carbamoyl chlorides and unsymmetrical ureas. Application in carbon-11 chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. benchchem.com [benchchem.com]

- 19. ionike.com [ionike.com]

- 20. This compound | 42252-34-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 21. 42252-34-6|this compound|BLD Pharm [bldpharm.com]

- 22. static.cymitquimica.com [static.cymitquimica.com]

- 23. fishersci.com [fishersci.com]

- 24. nj.gov [nj.gov]

N-Ethyl-N-methylcarbamoyl Chloride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Synthetic Building Block

N-Ethyl-N-methylcarbamoyl chloride, a reactive acyl chloride derivative, serves as a pivotal intermediate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility lies in the electrophilic nature of its carbonyl carbon, which readily participates in nucleophilic acyl substitution reactions. This reactivity allows for the efficient introduction of the N-ethyl-N-methylcarbamoyl moiety onto a diverse range of nucleophilic substrates, including alcohols, amines, and thiols. This guide provides an in-depth exploration of the physical and chemical properties of this compound, its reactivity profile, and practical, field-proven insights into its application, particularly in the synthesis of the Alzheimer's disease therapeutic, Rivastigmine.

Core Physicochemical Properties

A thorough understanding of the fundamental physical and chemical properties of this compound is paramount for its safe and effective handling and deployment in synthetic protocols. These properties dictate the optimal reaction conditions, purification strategies, and storage requirements.

| Property | Value | Source(s) |

| CAS Number | 42252-34-6 | [1][2] |

| Molecular Formula | C₄H₈ClNO | [1] |

| Molecular Weight | 121.57 g/mol | [2][3] |

| Appearance | Colorless to pale yellow clear liquid | [4][5] |

| Boiling Point | 165.1 °C at 760 mmHg; 89 °C at 40 mmHg | [2][4] |

| Density | 1.101 g/cm³ | [2][6] |

| Flash Point | 53.7 °C | [2][6] |

| Solubility | Soluble in Chloroform (sparingly), Ethyl Acetate (slightly) | [4] |

| Stability | Moisture sensitive, hygroscopic | [4] |

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is fundamentally rooted in its reactivity as an acylating agent. The electron-withdrawing effects of the chlorine and nitrogen atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.

Nucleophilic Acyl Substitution: The Primary Reaction Pathway

The predominant reaction mechanism for this compound is nucleophilic acyl substitution. This process typically proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Sources

An In-depth Technical Guide to N-Ethyl-N-methylcarbamoyl Chloride: Synthesis, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent in Modern Synthesis

N-Ethyl-N-methylcarbamoyl chloride (EMCC) is a reactive acyl chloride derivative that serves as a pivotal building block in organic and medicinal chemistry.[1][2] Its significance lies in its ability to efficiently introduce the N-ethyl-N-methylcarbamoyl moiety onto various nucleophiles, a key structural feature in numerous pharmaceuticals and agrochemicals.[3][4] The high electrophilicity of its carbonyl carbon, driven by the inductive effects of both the chlorine and nitrogen atoms, makes it a prime substrate for nucleophilic acyl substitution reactions.[3][5] This guide provides a comprehensive overview of its synonyms, chemical properties, synthesis, reaction mechanisms, and key applications, with a focus on providing actionable insights for laboratory professionals.

Nomenclature and Identification: A Comprehensive List of Synonyms and Alternative Names